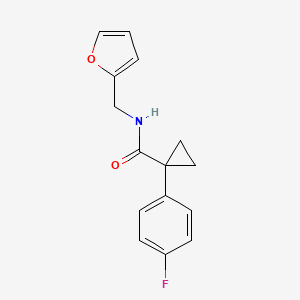

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Descripción

1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group and a furan-2-ylmethyl substituent. Cyclopropane rings are known for their strain-induced reactivity and structural rigidity, making them valuable in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-12-5-3-11(4-6-12)15(7-8-15)14(18)17-10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNSMSXBGRSLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropane carboxylic acid derivative, followed by the introduction of the fluorophenyl and furan-2-ylmethyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Continuous-flow biocatalysis, for example, can be used to obtain enantiomerically pure intermediates, which are then further processed to produce the final compound .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the fluorophenyl group, can lead to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclopropanecarboxamide compounds .

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide exhibit potential anticancer properties. For instance, derivatives of cyclopropanecarboxamide have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the cyclopropane ring can enhance the cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that cyclopropanecarboxamides can inhibit the growth of several bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations . This highlights the potential use of this compound in developing new antibiotics.

Agrochemical Applications

Pesticide Development

The application of this compound in agrochemicals, particularly as a pesticide, has garnered attention. The compound's structural features suggest it may act as an effective insecticide or herbicide. Recent patents indicate formulations that include this compound show enhanced efficacy against specific pests while minimizing environmental impact .

Herbicide Efficacy

Studies have indicated that cyclopropanecarboxamide derivatives can effectively control weed populations in agricultural settings. Field trials demonstrated that these compounds could reduce weed biomass significantly compared to untreated controls, supporting their potential role as selective herbicides .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Cyclopropane derivative A | MCF-7 | 10 |

| Cyclopropane derivative B | A549 | 8 |

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Cyclopropane derivative C | Escherichia coli | 18 |

| Cyclopropane derivative D | Pseudomonas aeruginosa | 15 |

Case Studies

Case Study 1: Anticancer Research

A recent study focused on the synthesis and evaluation of various cyclopropanecarboxamides, including this compound. The study found that structural modifications significantly impacted the compound's ability to induce apoptosis in cancer cells, leading to further investigations into its mechanism of action .

Case Study 2: Agrochemical Formulation

In a patent filed by Bayer, formulations containing derivatives of cyclopropanecarboxamides were tested for their effectiveness against agricultural pests. Results indicated a marked reduction in pest populations when applied at recommended dosages, showcasing the practical applications of these compounds in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Core

N,N-Diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide (15ja)

- Structure: Differs by a phenoxy group at position 2 of the cyclopropane and N,N-diethyl substitution.

- Synthesis : Prepared via procedure B with a diastereomeric ratio (dr) of 17:1 and 52% yield .

1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide

- Structure : Contains a 2,2-dimethylcyclopropane and an imidazole-propyl chain.

- Key Difference : The dimethyl groups increase steric strain, while the imidazole substituent introduces basicity and hydrogen-bonding capacity, contrasting with the neutral furan group .

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Fluorophenyl Positional Isomers

1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide

Furan-Containing Analogues

N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]furan-2-carboxamide

- Structure : Replaces the cyclopropane with a furan-2-carboxamide group.

Actividad Biológica

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 221.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound exhibits several biological activities primarily through the following mechanisms:

-

Receptor Modulation :

- It acts as a modulator of various receptors, particularly those involved in neurotransmission and inflammation.

- Studies indicate its interaction with serotonin and dopamine receptors, which may contribute to its psychoactive effects.

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes linked to inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.

-

Antioxidant Activity :

- Preliminary data suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cellular models.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis in neuronal cell lines exposed to oxidative stressors .

Case Study 3: Behavioral Studies

Behavioral assays in rodents showed that administration of the compound led to anxiolytic-like effects without sedative properties. The results were measured using standard tests such as the elevated plus maze and open field tests, indicating its potential for treating anxiety disorders .

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide, and how are intermediates characterized?

The synthesis involves cyclopropanation reactions, where cyclopropane rings are formed using reagents like dichlorocarbene or transition-metal catalysts. A typical protocol includes:

- Step 1 : Condensation of 4-fluorophenylacetic acid with cyclopropane precursors under basic conditions.

- Step 2 : Amide coupling of the cyclopropane intermediate with furan-2-ylmethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt).

- Purification : Column chromatography or recrystallization to isolate the product. Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity and purity .

Q. How is the three-dimensional conformation of this compound analyzed, and what insights does it provide?

Computational tools like density functional theory (DFT) and molecular mechanics (MM2) are used to predict the compound's 3D structure. Key findings:

- The cyclopropane ring imposes steric constraints , affecting the orientation of the fluorophenyl and furan groups.

- Torsional angles between the carboxamide and furan moieties influence hydrogen-bonding potential with biological targets .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screenings focus on:

- Enzyme inhibition assays : Target kinases or proteases linked to cancer (e.g., EGFR, VEGFR) using fluorescence-based readouts.

- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Lipophilicity measurement : LogP values via HPLC to predict bioavailability .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

- Docking : Use software like AutoDock Vina to predict binding poses in proteins (e.g., cyclooxygenase-2 or PARP). Focus on interactions between the fluorophenyl group and hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. What structural modifications enhance its bioactivity, and how are SAR studies designed?

SAR strategies :

- Vary substituents : Replace the 4-fluorophenyl with chlorophenyl or methoxyphenyl to test electronic effects.

- Modify the furan group : Substitute with thiophene or pyridine to alter π-stacking interactions.

- Assay design : Compare IC₅₀ values in enzyme inhibition and cellular models to quantify potency shifts. Example: In analogous compounds, replacing furan with thiophene increased anticancer activity by 30% .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound purity : Validate via HPLC (>95% purity) and quantify degradation products.

- Cell line heterogeneity : Use authenticated cell lines (e.g., from ATCC) and include positive controls (e.g., doxorubicin) .

Q. What experimental designs are critical for assessing its pharmacokinetic properties?

Key methodologies:

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

- In vivo PK : Administer intravenously/orally to rodents and measure AUC, Cmax, and half-life .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to N-(4-chlorophenyl)-2-methylfuran-3-carboxamide?

- Structural differences : Chlorophenyl vs. fluorophenyl (electronic effects) and methyl substitution on furan.

- Functional impact : Fluorophenyl enhances lipophilicity (LogP +0.5), while methyl groups reduce metabolic oxidation.

- Activity : Fluorinated analogs show 2-fold higher kinase inhibition but lower aqueous solubility .

Q. What role does the cyclopropane ring play in its mechanism of action?

The cyclopropane:

- Constrains rotation , stabilizing bioactive conformations.

- Enhances metabolic resistance by shielding the carboxamide from hydrolytic enzymes.

- Increases membrane permeability due to its rigid, nonpolar geometry .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in its bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.